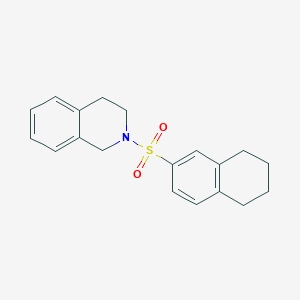
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the isoquinoline family and has been studied extensively for its unique properties and potential uses.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline has been extensively studied for its potential applications in various research fields. One of the most promising applications is in the field of cancer research, where it has been shown to have significant anti-tumor activity in vitro. Additionally, this compound has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied extensively. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of these cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline in lab experiments include its high potency and specificity for certain enzymes and receptors, as well as its potential use as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline. One of the most promising areas of research is in the development of new therapeutic agents for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations for its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-naphthylamine with 2-bromo-1,1,2-triphenylethene to form the intermediate compound, which is then reacted with sodium sulfite and sodium hydroxide to produce the final product.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-23(22,19-10-9-15-5-1-3-7-17(15)13-19)20-12-11-16-6-2-4-8-18(16)14-20/h2,4,6,8-10,13H,1,3,5,7,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBZTQQMZGPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


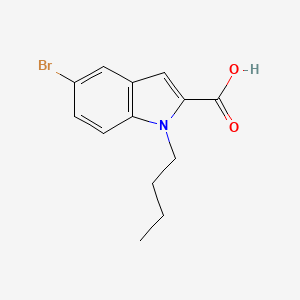

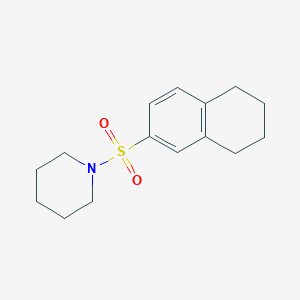
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)

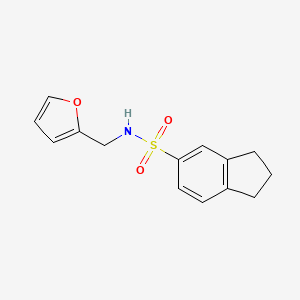
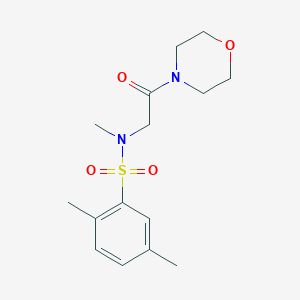
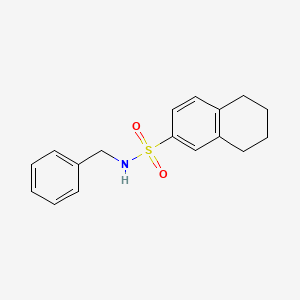
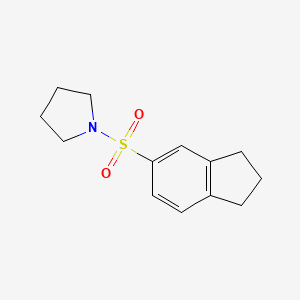
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
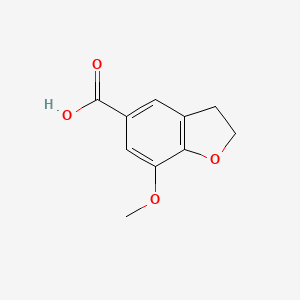

![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)